1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride
Description
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride (CAS: 1779124-05-8) is a piperazine derivative featuring a 5-methoxy-substituted pyridine ring. Its molecular formula is C₁₀H₁₈Cl₃N₃O, with a molecular weight of 302.63 g/mol . The compound exists as a trihydrochloride salt, enhancing its aqueous solubility and stability, which is advantageous for pharmaceutical formulations. It is cataloged as a building block in chemical synthesis, particularly for drug discovery targeting neurological and metabolic disorders .
Properties
IUPAC Name |
1-(5-methoxypyridin-2-yl)piperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.3ClH/c1-14-9-2-3-10(12-8-9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYQNOPLVKDOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)N2CCNCC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution and Cyclization
Research indicates that pyridine derivatives substituted with methoxy groups at the 5-position can be synthesized via nucleophilic aromatic substitution (SNAr) reactions on halogenated pyridines. For example, starting from 2-chloropyridine derivatives, methoxy groups are introduced through nucleophilic attack by methoxide ions under basic conditions.
Coupling with Piperazine Derivatives
The core piperazine ring can be introduced via alkylation or nucleophilic substitution:
- Direct alkylation: Using a suitable electrophile, such as 1-bromo or 1-chloropiperazine derivatives.
- Protection/deprotection strategies: To prevent undesired side reactions, protecting groups may be employed on the piperazine nitrogen atoms, with subsequent deprotection after coupling.
Final Salt Formation
The free base compound is converted into the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, often ethanol or isopropanol, under controlled conditions to ensure complete conversion to the trihydrochloride form.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Typical Yield | Notes |
|---|---|---|---|
| Pyridine substitution | 2-chloropyridine + piperazine, base (K2CO3), DMF or DMSO, 80–120°C | 60–80% | Microwave-assisted reactions can improve yields and reduce reaction times |
| Coupling | Alkylation with halogenated piperazine derivatives, in presence of base (e.g., NaH, K2CO3) | 50–70% | Protecting groups may be used to improve selectivity |
| Salt formation | Acidic treatment with HCl, reflux | >95% | Ensures complete conversion to trihydrochloride |
Data Tables Summarizing Key Parameters
| Method | Starting Materials | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| SNAr + Alkylation | 2-chloropyridine, piperazine | DMF/DMSO | 80–120°C | 60–80% | Microwave assistance possible |
| Direct coupling | 5-methoxypyridine, protected piperazine | Ethanol or isopropanol | Reflux | 50–70% | Protecting groups enhance selectivity |
| Salt formation | Free base + HCl | Ethanol | Reflux | >95% | Complete conversion |
Recent Research Findings and Patents
- Research by Ambeed (2020): Describes a microwave-assisted synthesis involving palladium-catalyzed coupling of a protected piperazine with a pyridine derivative, followed by deprotection and salt formation, achieving yields around 60% for the key intermediates.
- ChemicalBook (2021): Outlines a route starting from tert-butyl-protected intermediates, with subsequent deprotection and coupling steps, yielding the target compound with high purity and efficiency.
- Patent Literature (EP1178973NWB1): Details industrial synthesis involving acylation and halogenation strategies, emphasizing high-yield production suitable for scale-up.
Notes on Optimization and Purification
- Reaction conditions: Elevated temperatures (80–120°C) and microwave assistance can significantly improve yields.
- Purification: Flash chromatography, recrystallization, or reverse-phase chromatography are employed to obtain high purity.
- Salt formation: Acidic conditions ensure complete conversion to the trihydrochloride salt, which enhances stability and solubility.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Aromatic Ring : Pyridine-based derivatives (e.g., the target compound) exhibit distinct electronic properties compared to phenyl analogs, influencing receptor binding and metabolic stability .
- Substituent Effects : The 5-methoxy group on pyridine (electron-donating) contrasts with electron-withdrawing groups (e.g., Cl, CF₃) in phenyl derivatives, altering pharmacokinetics and target affinity .
- Salt Form : Trihydrochloride salts enhance solubility, critical for oral bioavailability, whereas free bases may require prodrug strategies .
Serotonin Receptor Modulation
- This compound: Limited direct data, but pyridine-based piperazines often target 5-HT₁A/₁B receptors. Structural analogs like 1-(2-methoxyphenyl)piperazine show affinity for 5-HT₁B, reducing sympathetic nerve activity and blood pressure .
- TFMPP (1-(m-Trifluoromethylphenyl)piperazine) : Potent 5-HT₁B/₁C agonist with locomotor-suppressant effects in rodents .
- 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride : Exhibits mixed 5-HT₁B activity, with variable effects on sympathetic nerve discharge .
Biological Activity
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
- Chemical Formula : C10H15N3O·3HCl
- Molecular Weight : 302.63 g/mol
- CAS Number : 1779124-05-8
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, influencing their activity through competitive inhibition or allosteric modulation. Its ability to form hydrogen bonds and engage in hydrophobic interactions is crucial for these processes.
- Cell Signaling Modulation : It modulates key signaling pathways by affecting the activity of proteins involved in cellular processes, leading to alterations in gene expression and cellular metabolism .
- Pharmacokinetics : As a liquid at room temperature, the compound's absorption and distribution within biological systems are facilitated, potentially enhancing its bioavailability.
Biological Activity
Research indicates that this compound can significantly influence various biological functions:
- Gene Expression : It has been observed to modulate the expression of specific genes, impacting cellular responses to various stimuli .
- Metabolic Activity : The compound alters the activity of metabolic enzymes, which can have downstream effects on energy production and biosynthetic pathways .
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : At lower concentrations, it may enhance enzyme activity or promote cell survival.
- High Doses : Conversely, higher doses can lead to toxicity or adverse effects, necessitating careful dosage management in therapeutic applications.
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Structure | Moderate antifungal properties |
| 3-Chloro-4-(trifluoromethyl)pyridine | Structure | Insecticidal potential |
| 2-Methoxy-4-(trifluoromethyl)pyridine | Structure | Antimicrobial activity |
The specific arrangement of functional groups in this compound enhances its reactivity and stability compared to other pyridine derivatives, making it a valuable candidate for further research and potential therapeutic applications.
Case Studies
Recent studies have highlighted the compound's potential applications in various fields:
- Insecticidal Applications : A study demonstrated that derivatives containing piperazine groups exhibited significant insecticidal activities against pests such as Plutella xylostella L., suggesting its utility in agricultural settings .
- Antifungal Properties : Another research indicated favorable fungicidal potentials for related compounds, which could lead to the development of new antifungal agents based on the piperazine framework .
Q & A
Q. What are the standard synthetic routes for preparing 1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride?
The compound is typically synthesized via coupling reactions between a substituted pyridine derivative and piperazine. For example, analogous procedures involve activating carboxylic acids with coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in the presence of a base (e.g., NEt₃) and anhydrous DMF as the solvent . The methoxy-substituted pyridine precursor is likely reacted with piperazine under reflux, followed by trihydrochloride salt formation via acidification. Characterization includes NMR, HPLC, and mass spectrometry to confirm structure and purity.
Q. What analytical techniques are essential for confirming the compound’s purity and structural integrity?
Key methods include:
- ¹H/¹³C NMR spectroscopy to verify substitution patterns and piperazine ring integrity.
- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% is typical for research-grade material).
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis to validate stoichiometry, particularly for hydrochloride salts.
Reference standards and solvent-matched blanks are critical for minimizing artifacts .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Storage: Keep in a sealed container under dry, inert conditions (e.g., argon atmosphere) at 2–8°C to prevent hygroscopic degradation .
- Spill Management: Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent HCl release .
Q. How should researchers design initial biological activity assays for this compound?
Start with receptor binding assays (e.g., radioligand displacement for serotonin or dopamine receptors, given piperazine’s neuropharmacological relevance). Use cell lines expressing target receptors (e.g., HEK293) and measure IC₅₀ values. Parallel cytotoxicity assays (e.g., MTT tests) ensure observed effects are not due to nonspecific toxicity .
Q. What are key considerations for scaling up synthesis from milligram to gram quantities?
- Solvent Selection: Replace DMF with less toxic alternatives (e.g., acetonitrile) if possible.
- Reagent Stoichiometry: Optimize molar ratios to minimize byproducts.
- Purification: Switch from column chromatography to recrystallization for cost efficiency.
- Safety: Implement temperature-controlled reactors to manage exothermic reactions .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Employ quantum mechanical calculations (e.g., DFT) to model reaction pathways and identify transition states. Tools like the ICReDD platform integrate computational predictions with experimental data, narrowing optimal conditions (e.g., solvent polarity, temperature) and reducing trial-and-error cycles. Reaction path search algorithms can predict side products, enabling preemptive mitigation strategies .
Q. How should researchers resolve contradictions in spectral data between synthesis batches?
- Heteronuclear NMR (e.g., HSQC, HMBC): Resolve ambiguities in proton assignments caused by salt formation or conformational flexibility.
- Dynamic Light Scattering (DLS): Check for aggregation in solution-phase spectra.
- X-ray Crystallography: Confirm solid-state structure if crystalline material is obtainable .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Molecular Docking: Simulate binding interactions with target receptors (e.g., 5-HT₁A) using software like AutoDock Vina.
- Knockout Studies: Use CRISPR-edited cell lines to validate target specificity.
- Metabolomic Profiling: Track downstream metabolic changes via LC-MS/MS to identify affected pathways .
Q. How can stability under varying pH and temperature conditions be systematically assessed?
- Forced Degradation Studies: Expose the compound to acidic (pH 1–3), basic (pH 10–12), oxidative (H₂O₂), and thermal (40–80°C) conditions.
- Analytical Monitoring: Use UPLC-PDA-MS to quantify degradation products and identify degradation pathways (e.g., hydrolysis of the methoxy group).
- Kinetic Modeling: Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf life .
Q. What strategies address byproduct formation during large-scale synthesis?
Q. How can ecotoxicological risks be evaluated for this compound?
Q. What advanced techniques validate enantiomeric purity if chiral centers are present?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
